molecular formula C14H11Cl3O3S B2640692 4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2361756-65-0

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No. B2640692
CAS RN: 2361756-65-0
M. Wt: 365.65
InChI Key: RAJNQECNNCNWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, while specific chemical reactions involving CMBS are not detailed in the search results, we can infer from general chemistry principles that it might undergo reactions typical of aromatic compounds. These could include further electrophilic aromatic substitution reactions .

Scientific Research Applications

Nonlinear Optical Materials

Research on chalcone derivatives, such as "4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate" (4M1PMS) and its bromo-substituted counterpart, has shown significant potential in the field of nonlinear optics (NLO). These compounds exhibit properties conducive to the development of NLO materials, with 4M1PMS demonstrating second harmonic generation (SHG) efficiency 2.2 times that of potassium dihydrogen phosphate (KDP), a standard NLO material. Such materials are crucial for various applications, including laser technology and optical data processing (Parol et al., 2020).

Antimicrobial Agents

Another study focused on the synthesis of a novel methyl compound, "methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate" (MFMSC), highlighted its potential as an antimicrobial agent and inhibitor of penicillin-binding protein. This compound not only showed good to moderate activity against a range of bacterial and fungal pathogens but also demonstrated properties indicating it could inhibit penicillin-binding proteins, which are key to bacterial cell wall synthesis (Murugavel et al., 2016).

properties

IUPAC Name

(4-chloro-3-methylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3O3S/c1-8-5-10(3-4-11(8)15)20-21(18,19)14-7-13(17)12(16)6-9(14)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJNQECNNCNWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.